molecular formula C₃₄H₃₆O₆ B1139874 Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside CAS No. 57783-76-3

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Cat. No. B1139874
CAS RN: 57783-76-3
M. Wt: 540.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, also known as benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (BTBP), is a glycoside derived from natural sources and is widely used in the synthesis of various compounds. It is a useful building block for the synthesis of complex carbohydrates and glycosides. BTBP is also used for the preparation of glycosides, oligosaccharides, and polysaccharides.

Scientific Research Applications

Synthesis of Glycosidase Inhibitors

This compound is used in the synthesis of glycosidase inhibitors, which are important in the study of various biological processes and potential treatments for diseases like diabetes and cancer. Glycosidase inhibitors can help understand enzyme mechanisms and the role of carbohydrates in health and disease .

Development of Glycomimetics

Glycomimetics are molecules that mimic the structure of sugars and can interfere with biological processes involving carbohydrates. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside serves as a precursor in the creation of these compounds, which have therapeutic potential in treating bacterial and viral infections .

Carbohydrate-Based Drug Delivery Systems

The compound’s structure allows for the development of carbohydrate-based drug delivery systems. These systems can improve the bioavailability and efficacy of drugs, particularly in targeting specific cells or tissues .

Synthesis of Dopamine Prodrugs

Researchers use this compound to synthesize dopamine prodrugs. These prodrugs can cross the blood-brain barrier more effectively than dopamine itself, potentially offering new ways to treat Parkinson’s disease .

Creation of Bioactive Esters

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is involved in the synthesis of bioactive esters. These esters have applications ranging from antimicrobial to anti-inflammatory properties and are also used in cosmetic formulations .

Pharmaceutical Applications

Due to its amphiphilic properties, the compound is used in pharmaceutical applications, including as an emulsifier and in the formulation of biodegradable detergents. It’s also explored for its potential in creating bioactive compounds .

Enzyme Mechanism Studies

The compound is utilized in studying the mechanisms of enzymes that process carbohydrates. Understanding these mechanisms can lead to the development of new inhibitors that can regulate enzyme activity involved in disease states .

Research on Metabolic Pathways

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is used in research on metabolic pathways involving carbohydrates. This research can uncover new insights into how diseases like diabetes develop and how they can be better managed or treated .

properties

IUPAC Name

(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBFDNDNLXVKNK-GJBCSVNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

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